molecular formula C18H19ClN2O5 B4173355 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No. B4173355
M. Wt: 378.8 g/mol
InChI Key: NDDVIMWZIJOWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as GW841819X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a chemical compound that has been synthesized for scientific research purposes.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide binds to and activates PPARδ, leading to the transcriptional regulation of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects in various animal models. In a mouse model of diet-induced obesity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved glucose tolerance, reduced adiposity, and increased energy expenditure. In a rat model of myocardial infarction, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved cardiac function and reduced infarct size. In a mouse model of colitis, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide reduced inflammation and improved intestinal barrier function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its selectivity for PPARδ, which allows for the study of the specific role of PPARδ in various physiological processes. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

For the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide include the investigation of its potential therapeutic applications in various disease states, such as obesity, diabetes, cardiovascular disease, and inflammatory bowel disease. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for these diseases.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been used in scientific research to study the role of PPARδ in various physiological processes. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5/c1-10-7-14(8-11(2)17(10)19)26-12(3)18(22)20-15-9-13(21(23)24)5-6-16(15)25-4/h5-9,12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVIMWZIJOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.